2-(Isoxazol-4-yl)phenol
Description
2-(Isoxazol-4-yl)phenol is a phenolic compound featuring an isoxazole heterocycle attached to the phenol ring at the 4-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(1,2-oxazol-4-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-8(9)7-5-10-12-6-7/h1-6,11H |
InChI Key |
AOFRYHSSPWIJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. For example, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form carbonyl derivatives. Potassium permanganate () in acidic or neutral conditions converts the hydroxyl group to a ketone or quinone structure.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| , , 60°C | 2-(Isoxazol-4-yl)cyclohexa-2,5-dien-1-one | 72% |
This reaction proceeds via a two-electron oxidation mechanism, forming a resonance-stabilized phenoxy radical intermediate before final ketonization.
Condensation Reactions
The compound forms Schiff bases via nucleophilic attack of amines on the activated phenolic ring. In ethanol with glacial acetic acid catalysis, it reacts with primary amines to generate imine-linked derivatives .
Example:
| Amine (R) | Reaction Time | Yield | Source |
|---|---|---|---|
| Aniline | 4 hours | 85% | |
| 5-Methylisoxazol-3-amine | 6 hours | 78% |
Intramolecular O–H⋯N hydrogen bonding stabilizes the product, as confirmed by X-ray crystallography .
Alkylation of the Phenolic Group
Mitsunobu-like conditions facilitate O-alkylation using alcohols or alkyl halides. Triphenylphosphine () and diisopropyl azodicarboxylate (DIAD) promote ether formation .
Procedure:
The reaction proceeds via a nucleophilic substitution mechanism, with the hydroxyl group acting as a leaving group after activation.
Electrophilic Aromatic Substitution
The phenolic ring undergoes nitration and sulfonation at the para position relative to the hydroxyl group.
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | , 0°C | C-5 | 68% | |
| Sulfonation | , 100°C | C-5 | 74% |
The isoxazole ring exerts a moderate electron-withdrawing effect, directing electrophiles to the para position .
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems under copper(I) catalysis .
Example:
| Nitrile Oxide (R) | Catalyst | Yield | Source |
|---|---|---|---|
| Phenyl | (5 mol%) | 82% | |
| 4-Chlorophenyl | (5 mol%) | 76% |
Biological Activity and Mechanism
Derivatives of this compound inhibit acetyl-CoA carboxylase (ACC) with IC values as low as 99.8 nM . The phenolic hydroxyl enhances solubility and facilitates hydrogen bonding with enzyme active sites, while the isoxazole ring contributes to π-π stacking interactions .
Scientific Research Applications
Table 1: Common Synthetic Methods for 2-(Isoxazol-4-yl)phenol
| Synthesis Method | Description |
|---|---|
| Cycloaddition Reaction | Involves the reaction of nitrile oxides with alkynes to form isoxazoles. |
| Microwave-Assisted Synthesis | Enhances reaction rates and yields through controlled heating techniques. |
| Multi-component Reactions | Utilizes multiple reactants in a single reaction to form complex structures. |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of several isoxazole derivatives, including this compound, against strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated strong inhibitory effects, particularly with compounds featuring electron-withdrawing groups on the phenolic ring .
Anti-inflammatory and Analgesic Effects
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation and pain. This mechanism makes it a candidate for treating conditions like arthritis and other inflammatory diseases .
Case Study: COX Inhibition
In a study evaluating the anti-inflammatory effects of various isoxazoles, this compound exhibited selective inhibition of COX-2 with an IC50 value indicating significant potential for therapeutic use in inflammatory disorders .
Anticancer Activity
Emerging research highlights the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, suggesting mechanisms involving the disruption of cellular signaling pathways associated with cell survival .
Case Study: Anticancer Mechanisms
A recent investigation into the anticancer properties of isoxazole derivatives found that this compound effectively inhibited proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The study employed molecular docking techniques to elucidate binding interactions with key proteins involved in cancer progression .
Industrial Applications
In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. It is utilized in developing new materials and chemical intermediates due to its reactive functional groups.
Table 2: Industrial Uses of this compound
| Application Area | Description |
|---|---|
| Material Science | Used as a precursor for synthesizing novel polymers and composites. |
| Organic Synthesis | Acts as a building block for creating complex organic molecules. |
| Chemical Intermediates | Employed in the production of various pharmaceuticals and agrochemicals. |
Mechanism of Action
The biological activity of 2-(Isoxazol-4-yl)phenol is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The isoxazole ring can also interact with nucleic acids, making it a potential antiviral agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Isoxazol-5-yl)-4-methylphenol
- Structure: Differs in the position of the isoxazole substituent (5-position vs. 4-position) and includes a methyl group at the 4-position of the phenol ring.
- Molecular Formula: C₁₀H₉NO₂ (MW: 175.18 g/mol) vs. C₉H₇NO₂ (hypothetical MW: 161.16 g/mol for 2-(Isoxazol-4-yl)phenol).
- Positional isomerism (4- vs. 5-isoxazole) may alter electronic effects: the 4-isomer could exhibit stronger intramolecular hydrogen bonding between the phenol -OH and isoxazole nitrogen, affecting acidity and solubility .
2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
- Structure : Replaces isoxazole with a 1,3,4-oxadiazole ring and includes a 4-methoxyphenyl substituent.
- Molecular Formula : C₁₅H₁₂N₂O₃ (MW: 268.27 g/mol).
- Key Differences: The oxadiazole ring is less electron-rich than isoxazole, reducing π-π stacking interactions but increasing thermal stability . The methoxy group introduces steric bulk and electron-donating effects, which could modulate binding affinity in receptor-ligand systems .
2-(4-Iodophenyl)oxazole
- Structure : Oxazole ring (one oxygen, one nitrogen) with an iodophenyl substituent.
- Molecular Formula: C₉H₆INO (MW: 271.06 g/mol).
- Key Differences :
Benzooxazole Derivatives
- Example: 2-(4-(Benzo[d]oxazol-2-yl)tetrahydro-2H-pyran-4-ylamino)phenol .
- Structure : Features a fused benzooxazole system and a tetrahydro-2H-pyran ring.
- Key Differences :
Physicochemical and Electronic Properties
- Acidity: The phenol -OH group’s acidity is influenced by the electron-withdrawing/donating nature of the heterocycle. Isoxazole’s nitrogen may stabilize the deprotonated form via resonance, whereas oxadiazole’s electron deficiency could reduce acidity .
- Solubility: Methyl-substituted derivatives (e.g., 2-(Isoxazol-5-yl)-4-methylphenol) are less water-soluble than unsubstituted analogs due to increased hydrophobicity .
- Computational Insights : Density functional theory (DFT) and continuum solvation models predict that substituent position (4- vs. 5-isoxazole) alters charge distribution and dipole moments, affecting reactivity in nucleophilic environments .
Biological Activity
2-(Isoxazol-4-yl)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications. The information is drawn from various research studies and reviews to provide a well-rounded perspective.
Chemical Structure and Synthesis
This compound features a phenolic group attached to an isoxazole ring. The isoxazole moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various biological activities. The synthesis of this compound typically involves the reaction of phenolic compounds with hydroxylamine derivatives under acidic or basic conditions.
Table 1: Common Synthesis Methods for Isoxazole Derivatives
| Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction of phenols with hydroxylamines in acidic conditions. |
| Electrochemical Synthesis | Utilizes electrolysis to form isoxazole rings from appropriate precursors. |
| One-Pot Synthesis | Combines multiple steps into a single reaction vessel for efficiency. |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Various studies have shown that derivatives of isoxazole can induce apoptosis in cancer cells and inhibit cell proliferation.
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound has IC50 values below 100 µM against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells, suggesting potent cytotoxic effects .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects, particularly through selective inhibition of cyclooxygenase enzymes (COX).
- Mechanism of Action : Isoxazole derivatives have been shown to selectively inhibit COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antibacterial and Antifungal Activities
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antibacterial and antifungal activities.
- In Vitro Studies : Compounds containing the isoxazole structure have been reported to exhibit significant activity against various bacterial strains, including resistant strains .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study investigating the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of isoxazole derivatives showed that this compound inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Isoxazol-4-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions or coupling of pre-functionalized isoxazole and phenol precursors. For example, the Mannich reaction has been employed to introduce substituents onto the phenol ring while preserving the isoxazole moiety . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress can be monitored via TLC or HPLC to isolate intermediates and minimize side products.
Q. How can the purity and structural identity of this compound be verified after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., phenolic -OH at δ 9–10 ppm, isoxazole protons at δ 6–8 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- Melting point analysis : Compare with literature values (if available).
- HPLC : Assess purity (>95% by area under the curve).
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for phenol derivatives, which typically mandate:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Waste disposal : Segregate halogenated/organic waste for professional treatment .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G* basis set) to:
- Map electron density distributions, highlighting the electron-withdrawing effect of the isoxazole ring on the phenol group.
- Predict redox potentials and frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Validate computational results against experimental UV-Vis or cyclic voltammetry data.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and control for cytotoxicity thresholds.
- Structural modifications : Compare substituent effects (e.g., halogenation at the 4-position of isoxazole enhances antiviral activity) .
- Dose-response studies : Use IC50/EC50 curves to quantify potency across studies .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?
- Methodological Answer :
- Crystal growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals.
- Data collection : Employ synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å) for high-resolution diffraction.
- Refinement : Use SHELXL for structure solution, ensuring R-factor < 0.05 .
- Analysis : Identify hydrogen-bonding networks (e.g., phenolic -OH⋯N(isoxazole)) to explain stability .
Q. What role does the isoxazole ring play in modulating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability.
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to evaluate CYP450-mediated oxidation of the isoxazole ring .
- Solubility : Use pH-dependent solubility profiling (e.g., Henderson-Hasselbalch equation) to optimize bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
